molecular formula C9H9NO4 B2760774 3-(Ethoxycarbonyl)picolinic acid CAS No. 887587-64-6

3-(Ethoxycarbonyl)picolinic acid

Cat. No.: B2760774
CAS No.: 887587-64-6
M. Wt: 195.174
InChI Key: VINXSNWRISYGPC-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of an ethoxycarbonyl group attached to the third position of the picolinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)picolinic acid typically involves the esterification of picolinic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted picolinic acid derivatives depending on the substituent used.

Scientific Research Applications

3-(Ethoxycarbonyl)picolinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in coordination chemistry for the preparation of metal complexes.

    Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

3-(Ethoxycarbonyl)picolinic acid can be compared with other picolinic acid derivatives, such as:

    Picolinic acid: The parent compound with a carboxylic acid group at the second position.

    Nicotinic acid: An isomer with the carboxylic acid group at the third position.

    Isonicotinic acid: An isomer with the carboxylic acid group at the fourth position.

Uniqueness

The presence of the ethoxycarbonyl group at the third position in this compound imparts unique chemical properties, such as increased lipophilicity and altered reactivity compared to its isomers. This makes it a valuable compound for specific applications where these properties are advantageous.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it an important building block for the synthesis of complex molecules and a valuable tool in research and development.

Properties

IUPAC Name

3-ethoxycarbonylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-14-9(13)6-4-3-5-10-7(6)8(11)12/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINXSNWRISYGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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